N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline typically involves the reaction of 4-methoxynaphthalene with 3-methylaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, often around 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A related compound with a similar naphthalene structure but different functional groups.
N’-[(2-Methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide: Another compound with a methoxynaphthalene core but different substituents.
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-12,20H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUAEPLHGXLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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